An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine
A Note to the Researcher: The initial request specified an analysis of "4-(Pyrrolidin-1-ylmethyl)piperidine." Following a comprehensive search of chemical databases and scientific literature, it has been determined that this specific compound is not well-documented, lacking a registered CAS number and sufficient published data for a thorough physicochemical characterization.
However, a closely related and well-characterized structural analog, 4-(1-Pyrrolidinyl)piperidine (CAS: 5004-07-9) , is extensively documented. This guide will provide an in-depth analysis of this analog. The key structural difference is the absence of a methylene (-CH2-) linker between the two heterocyclic rings in the documented compound.
Structural Comparison
Figure 1. Chemical structures of the requested (left) and analyzed (right) compounds.
This guide will proceed with a detailed examination of 4-(1-Pyrrolidinyl)piperidine, offering valuable insights for researchers in drug discovery and development.
Introduction
4-(1-Pyrrolidinyl)piperidine is a diamine containing a pyrrolidine ring attached to a piperidine ring at the 4-position. This compound is a versatile building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] Its structural features, including two basic nitrogen atoms, confer specific physicochemical properties that are critical for its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its effective application in drug design and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-(1-Pyrrolidinyl)piperidine is presented in the table below. These parameters are fundamental in predicting the behavior of the molecule in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [2] |
| Molecular Weight | 154.25 g/mol | [2], |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 53-62 °C | , , |
| pKa (predicted) | 10.32 ± 0.20 | |
| logP (predicted) | 0.9 | [2] |
| Aqueous Solubility | 71 g/L | [3] |
| Solubility | Soluble in Methanol | [4] |
Ionization Constant (pKa)
The pKa of a compound is a critical determinant of its charge state at a given pH, which in turn influences its solubility, permeability, and target binding. As 4-(1-Pyrrolidinyl)piperidine possesses two amine groups, it can exist in different protonation states. The predicted pKa of 10.32 suggests that the compound is predominantly protonated at physiological pH (7.4).[4]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5]
Figure 2. Workflow for pKa determination by potentiometric titration.
Protocol:
-
Sample Preparation: A precisely weighed amount of 4-(1-Pyrrolidinyl)piperidine is dissolved in deionized water to a known concentration (e.g., 10 mM).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve. For a diamine, two inflection points may be observed, corresponding to the two pKa values.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted logP of 0.9 for 4-(1-Pyrrolidinyl)piperidine indicates a relatively balanced hydrophilic-lipophilic character.[2]
Experimental Determination of logP: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[6]
Figure 3. Workflow for logP determination by the shake-flask method.
Protocol:
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of 4-(1-Pyrrolidinyl)piperidine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. 4-(1-Pyrrolidinyl)piperidine is reported to have a high aqueous solubility of 71 g/L.[3]
Experimental Determination of Kinetic Solubility
Kinetic solubility is often measured in early drug discovery as a high-throughput screen to identify potential solubility liabilities.[7]
Figure 4. Workflow for kinetic solubility determination.
Protocol:
-
Stock Solution: A high-concentration stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Addition to Buffer: A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The mixture is incubated at room temperature with shaking for a defined period (e.g., 2 hours).
-
Precipitation Detection: The formation of a precipitate is detected, often by nephelometry (light scattering).
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Spectral Data
A study by Alver et al. (2011) provides a detailed experimental and theoretical investigation of the NMR spectra of 4-(1-Pyrrolidinyl)piperidine.[8] The study reports ¹H, ¹³C, and ¹⁵N NMR spectra and discusses the conformational analysis of the molecule in different solvents. This information is invaluable for the structural confirmation and purity assessment of the compound.[8]
Conclusion
4-(1-Pyrrolidinyl)piperidine is a compound with a well-balanced physicochemical profile, characterized by high aqueous solubility and moderate lipophilicity. Its basic nature, with a predicted pKa in the high alkaline range, ensures that it is predominantly protonated at physiological pH. These properties make it an attractive scaffold for the design of CNS-active agents and other therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility in a research and development setting.
References
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Siddiqui, A. A., et al. (2011). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]
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Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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